molecular formula C3H5NOS2 B6329024 2-Mercaptothiazolidin-5-one CAS No. 6913-23-1

2-Mercaptothiazolidin-5-one

Cat. No.: B6329024
CAS No.: 6913-23-1
M. Wt: 135.21 g/mol
InChI Key: HIWNUSLCCKYJSX-UHFFFAOYSA-N
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Description

2-Mercaptothiazolidin-5-one is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptothiazolidin-5-one can be synthesized through several methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the cyclization of mercaptoacetic acid with aldehydes or ketones in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or bases are often employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptothiazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Mercaptothiazolidin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, anticancer, and antioxidant properties, making it valuable in biological studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Mercaptothiazolidin-5-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which enhances its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-sulfanyl-1,3-thiazolidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS2/c5-2-1-4-3(6)7-2/h3-4,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWNUSLCCKYJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)SC(N1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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